![molecular formula C15H24N2O3 B5598992 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)
3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DADBN, is a bicyclic compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties that make it an attractive candidate for various research applications, including drug discovery and development.
Wirkmechanismus
The mechanism of action of 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood, but it is believed to act as a positive allosteric modulator of certain neurotransmitter receptors, such as the nicotinic acetylcholine receptor. This results in an increase in the activity of these receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to enhance the release of acetylcholine and dopamine in certain brain regions, which can lead to improved cognitive function and motor activity. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for use in laboratory experiments. It has a high affinity for various biological targets, which makes it a valuable tool for studying the function of these targets. Additionally, this compound has a relatively low toxicity and is stable under a wide range of conditions, which makes it easy to handle and store. However, this compound also has some limitations, including its relatively low solubility in water and its potential for non-specific binding to other proteins and molecules.
Zukünftige Richtungen
There are several future directions for research on 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One potential direction is the development of novel drugs that target the nicotinic acetylcholine receptor and other neurotransmitter receptors that are modulated by this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological targets. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be important for the development of potential therapeutic applications.
Synthesemethoden
The synthesis of 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves the reaction of 1,5-diethyl-1,5-diazacyclooctane with acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to have a high affinity for various biological targets, including neurotransmitter receptors and ion channels. This makes this compound a valuable tool for studying the function of these targets and developing novel drugs that can modulate their activity.
Eigenschaften
IUPAC Name |
3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-14-7-16(11(3)18)9-15(6-2,13(14)20)10-17(8-14)12(4)19/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTIRGLLSIBBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN(CC(C1=O)(CN(C2)C(=O)C)CC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
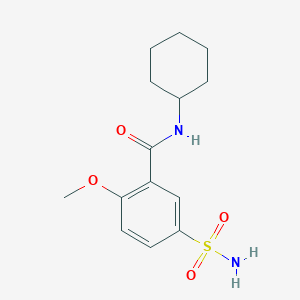
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)
![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)
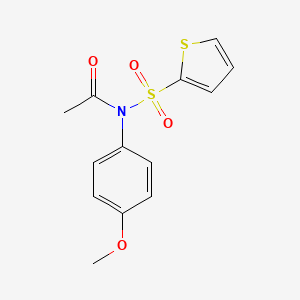
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)
![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)
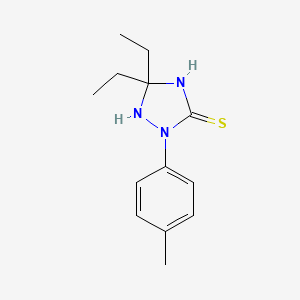
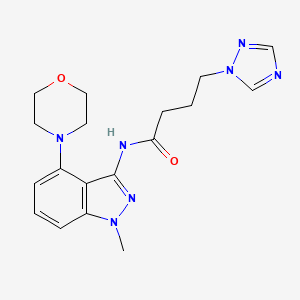

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)
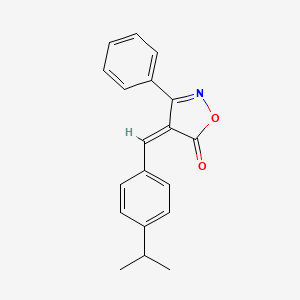
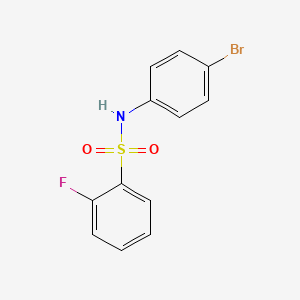
![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)
